molecular formula C24H32N6O2 B2731108 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844451-69-0

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2731108
CAS No.: 844451-69-0
M. Wt: 436.56
InChI Key: CDUPXONLPRFFBF-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H32N6O2 and its molecular weight is 436.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of complex purine and pyrimidine derivatives, including those with piperidine and methyl groups, is a common theme in medicinal chemistry. These compounds are often evaluated for their biological activities, including antiasthmatic, vasodilatory, and anti-inflammatory properties. For instance, xanthene derivatives with similar structural motifs have been synthesized and shown significant vasodilatory and anti-asthmatic activities, indicating the potential utility of such compounds in developing new therapeutic agents (Bhatia et al., 2016).

Pharmacological Potential

Purine and pyrimidine derivatives exhibit a wide range of pharmacological activities. For example, derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have been investigated for their potential psychotropic activities, targeting serotonin receptors to produce antidepressant and anxiolytic effects (Chłoń-Rzepa et al., 2013). This suggests that structurally related compounds might also hold promise for the treatment of psychiatric disorders.

Mechanistic Insights and Molecular Interactions

Research into the synthesis and reaction mechanisms of pyrimido and purinedione derivatives provides valuable insights into their chemical properties and potential interactions with biological targets. For example, studies on the regioselective amination of condensed pyrimidines and the synthesis of [1-(15)N]-labeled compounds for mechanistic investigations illustrate the complex chemical behavior and utility of these molecules in understanding biochemical pathways and designing diagnostic tools (Gulevskaya et al., 1994); (Sako et al., 2000).

Properties

IUPAC Name

1,7-dimethyl-9-(3-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-17-8-7-9-19(14-17)29-15-18(2)16-30-20-21(25-23(29)30)26(3)24(32)28(22(20)31)13-12-27-10-5-4-6-11-27/h7-9,14,18H,4-6,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUPXONLPRFFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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